7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl-
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Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl-: is a complex heterocyclic compound It belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its significant biological activities This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, an amino group, a methylthio group, and a pentofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Methylthio Group: This can be achieved through thiolation reactions using methylthiolating agents.
Glycosylation to Attach the Pentofuranosyl Moiety: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine derivative with a pentofuranosyl donor under glycosylation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-4-amine: Lacks the carboxamide and pentofuranosyl groups.
4-Amino-6-(methylthio)pyrrolo(2,3-d)pyrimidine: Lacks the carboxamide and pentofuranosyl groups.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide: Lacks the amino and methylthio groups.
Uniqueness
The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
34625-14-4 |
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Molecular Formula |
C13H17N5O5S |
Molecular Weight |
355.37 g/mol |
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17N5O5S/c1-24-13-6(10(15)22)5-9(14)16-3-17-11(5)18(13)12-8(21)7(20)4(2-19)23-12/h3-4,7-8,12,19-21H,2H2,1H3,(H2,15,22)(H2,14,16,17) |
InChI Key |
QLVABAJMLVLHHE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N |
Origin of Product |
United States |
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